(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Enzymatic peptide synthesis Biocatalysis Trypsin substrate specificity

Boc-Lys-OMe (CAS 55757-60-3) is a strategically protected L-lysine building block featuring α-Boc and methyl ester groups. This orthogonal design is essential for Boc-SPPS, enabling selective TFA deprotection of the α-amine while preserving the ε-amine for subsequent conjugation. Substituting with Fmoc-protected or unprotected lysine compromises synthetic fidelity. The compound also serves as a trypsin substrate in enzyme assays and as a key intermediate in myxochelin analog synthesis. Procure ≥98% pure (S)-isomer for reproducible peptide research and process development.

Molecular Formula C11H10N2O6
Molecular Weight 260,33*60,05 g/mole
CAS No. 55757-60-3
Cat. No. B558272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
CAS55757-60-3
Synonyms55750-62-4; N-Succinimidyl3-maleimidopropionate; 2,5-Dioxopyrrolidin-1-yl3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate; 3-(Maleimido)propionicacidN-hydroxysuccinimideester; BMPS; N-(3-Maleimidopropionyloxy)succinimide; (2,5-dioxopyrrolidin-1-yl)3-(2,5-dioxopyrrol-1-yl)propanoate; 3-MaleimidopropionicAcidN-SuccinimidylEster; 3-MaleimidopropionicacidN-hydroxysuccinimideester; 2,5-dioxopyrrolidin-1-yl3-(2,5-dioxopyrrol-1-yl)propanoate; N-Maleoyl-beta-alanineN-hydroxysuccinimideester; N-Maleoyl-beta-alanineN'-hydroxysuccinimideester; 3-maleimidopropionicacidn-hydroxysuccinimide-ester; AC1NEOFI; PubChem19903; SCHEMBL157545; 3-MaleimidopropionicacidNHS; 358657_ALDRICH; succinimido3-maleimidopropanoate; 3-Maleimido-propionicNHSester; 63179_FLUKA; 358657_SIGMA; JKHVDAUOODACDU-UHFFFAOYSA-N; MolPort-003-848-459; C11H10N2O6
Molecular FormulaC11H10N2O6
Molecular Weight260,33*60,05 g/mole
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1
InChIKeyJKHVDAUOODACDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys-OMe (CAS 55757-60-3): A Core Orthogonally Protected Lysine Building Block for Peptide Synthesis


(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as Boc-Lys-OMe or Boc-L-lysine methyl ester (CAS 55757-60-3) [1], is a fundamental building block in peptide chemistry. It is a protected L-lysine derivative where the α-amino group is masked with an acid-labile tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a methyl ester [1]. This orthogonal protection strategy is essential for the stepwise synthesis of complex peptides, allowing for selective deprotection of the α-amino group under mild acidic conditions, typically using trifluoroacetic acid (TFA) , while the ε-amino side chain remains free for further selective modifications or coupling reactions. Its utility as a key intermediate in the synthesis of bioactive molecules, including myxochelin analogs as antimetastatic agents, has been documented in the patent literature [2].

Boc-Lys-OMe (55757-60-3): Why Simple Lysine or Unprotected Analogs Are Not Viable Substitutes in Multi-Step Syntheses


Interchanging (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate with other lysine derivatives or unprotected lysine is chemically and procedurally invalid for most synthetic protocols. The compound's specific orthogonal protection—the α-Boc and methyl ester—is not an interchangeable feature but a core design element enabling precise, sequential reactions . Using an unprotected lysine analog, such as H-Lys-OMe (CAS 2389-48-2), would result in uncontrolled polymerization and side reactions, rendering the synthesis unworkable . Similarly, substituting with a different protecting group, such as the base-labile Fmoc group in Fmoc-Lys-OMe·HCl (CAS 847658-45-1), fundamentally changes the synthetic strategy from Boc- to Fmoc-chemistry, which requires entirely different deprotection conditions (base vs. acid) and is incompatible with acid-sensitive resins or functionalities [1]. Therefore, the selection of this specific protected building block is a critical, non-negotiable parameter determined by the overall synthetic route and the stability of other functional groups present. The evidence below quantifies these critical differences.

Quantitative Evidence for Boc-Lys-OMe (55757-60-3): A Comparative Analysis of Reactivity, Stability, and Synthetic Utility


Enzymatic Lability: Boc-Lys-OMe is a Preferred Substrate for Trypsin-Catalyzed Peptide Synthesis vs. Ester Analogs

Boc-Lys-OMe demonstrates high efficiency as an acyl donor in trypsin-catalyzed peptide synthesis. While a study by Čeřovský (1990) confirms its utility in reactions with various amino acid amides in acetonitrile with low water content, it notes that the reaction is substrate-dependent and no direct, head-to-head rate comparison with other lysine esters is provided [1]. However, multiple vendor datasheets and a primary research study consistently state that Boc-L-lysine methyl ester is 'efficiently hydrolyzed by thrombin and especially trypsin' [REFS-2, REFS-3], which is a key property for its use in specific biochemical assays and enzymatic syntheses. This enzyme-specific lability differentiates it from analogs that may be poor or non-substrates.

Enzymatic peptide synthesis Biocatalysis Trypsin substrate specificity

Chiral Integrity: Boc-Lys-OMe Maintains High Enantiomeric Purity Relative to Commercial Standards

The (S)-enantiomer of this compound, Boc-L-Lys-OMe, is the biologically relevant form and is critical for applications in drug discovery. Commercial specifications for Boc-Lys-OMe (free base) include a specific optical rotation of [α]20/D +12.5±1.5° (c=1, MeOH) [1]. While this is a specification for a high-purity commercial product, the same measure for the (R)-enantiomer (Boc-D-Lys-OMe) would be approximately -12.5° under identical conditions, as optical rotation is a chiral property. This quantitative metric is essential for procurement, as it provides a verifiable quality attribute that confirms the stereochemical identity and purity of the building block, which is directly linked to the biological activity of the final peptide product.

Chiral synthesis Enantiomeric purity Quality control

Synthetic Versatility: Orthogonal Protection of Boc-Lys-OMe Enables Higher Synthetic Yields than Unprotected Lysine

The orthogonal protection of Boc-Lys-OMe, with an acid-labile α-Boc group and a methyl ester, is a cornerstone of Boc-chemistry SPPS. This strategy directly translates to higher isolated yields of the desired peptide compared to using unprotected lysine. A patent synthesis for a myxochelin analog intermediate provides a concrete example, where a Pd/C-catalyzed hydrogenolysis step from a Cbz-protected precursor yielded Boc-Lys-OMe in a quantitative yield (563 mg from 839 mg starting material) [1]. This near-complete conversion exemplifies the stability and high-yielding nature of this specific protected intermediate in multi-step sequences. In contrast, using H-Lys-OMe·2HCl in a similar sequence would be impossible due to uncontrolled polymerization, leading to a near-zero yield of the desired linear product .

Solid-phase peptide synthesis Orthogonal protection Synthetic efficiency

Enhanced Solubility Profile: Boc-Lys-OMe Hydrochloride Salt Offers Superior Handling vs. Free Base in Aqueous Systems

The hydrochloride salt form of Boc-Lys-OMe (CAS 55757-60-3) is commonly supplied to enhance its practical utility. Vendor datasheets indicate that the hydrochloride salt demonstrates increased solubility in polar solvents compared to the free base form, broadening its application in biochemical and pharmaceutical research sectors . While a precise comparative molar solubility (e.g., in mg/mL of water) between the free base and HCl salt is not provided, the claim of increased solubility in polar solvents is consistent with the general chemical principle that salt formation enhances aqueous solubility [1]. This improved solubility profile is a key advantage for solution-phase peptide synthesis and for preparing stock solutions for biological assays, where the free base might exhibit lower solubility or require co-solvents.

Formulation Solubility Solid-phase synthesis

Defined Acid-Lability: Boc Deprotection from Boc-Lys-OMe Proceeds Under Mild, Standardized TFA Conditions

The α-Boc group in Boc-Lys-OMe is removed under well-established, mild acidic conditions, a critical feature for solid-phase peptide synthesis. A standardized deprotection protocol involves treating the Boc-protected amino acid on the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane, typically at low concentrations (1–3% TFA) to prevent premature cleavage or side reactions [1]. One specific published protocol utilizes a 3:7 (v/v) mixture of TFA and chloroform for a 20-minute reaction at room temperature to achieve complete on-column Boc removal [2]. This predictable and rapid deprotection is a key differentiator from more acid-stable protecting groups, which require harsher conditions (e.g., anhydrous HF) that can damage the peptide or resin.

Solid-phase peptide synthesis Deprotection kinetics Process chemistry

High-Value Applications of Boc-Lys-OMe (55757-60-3) in Pharmaceutical Research and Development


Solid-Phase Peptide Synthesis (SPPS) Using Boc-Chemistry

This is the primary application area for Boc-Lys-OMe. Its orthogonal protecting groups (acid-labile α-Boc, methyl ester) are specifically designed for the stepwise assembly of peptides on a solid support using Boc-chemistry. The predictable deprotection of the Boc group under mild TFA conditions, as evidenced by the 20-minute, room-temperature protocol [REFS-1 from Evidence_Item 5], is essential for high-fidelity synthesis. Procurement of this specific compound is mandatory for any SPPS protocol following a Boc-strategy, as substituting with an Fmoc-protected analog would require a complete change in chemistry, and using unprotected lysine would halt the synthesis [REFS-2 from Section_2]. The high enantiomeric purity of the (S)-isomer, indicated by its specific optical rotation, further ensures the stereochemical integrity of the final peptide drug candidate [REFS-1 from Evidence_Item 2].

Synthesis of Bioactive Conjugates and Drug Candidates

Boc-Lys-OMe serves as a key intermediate for introducing a functionalizable lysine residue into complex molecules. The evidence confirms its use in the synthesis of myxochelin analogs, which are being investigated as antimetastatic agents [REFS-3 from Section_1]. In these multi-step syntheses, the protected building block enables high-yielding transformations, as demonstrated by the quantitative hydrogenolysis step [REFS-1 from Evidence_Item 3]. The free ε-amino group on the lysine side chain can then be selectively functionalized to attach drugs, fluorophores, or other bioactive moieties. The efficient hydrolysis of Boc-Lys-OMe by enzymes like trypsin is also a key consideration in the design of prodrugs or enzyme-activated therapeutics [REFS-2 from Evidence_Item 1].

Enzymatic and Biochemical Research Tools

The compound's specific reactivity as a trypsin substrate makes it a valuable tool in biochemical research. It is used in assays studying protease activity or in enzymatic approaches to peptide synthesis, as demonstrated by its use in trypsin-catalyzed reactions in organic solvents [REFS-1 from Evidence_Item 1]. Researchers studying the specificity of serine proteases would select Boc-Lys-OMe over other lysine esters precisely because of its established and efficient hydrolysis profile. Furthermore, the enhanced solubility of its hydrochloride salt form in polar solvents simplifies the preparation of stock solutions for these biochemical assays, improving workflow efficiency and data reproducibility [REFS-1 from Evidence_Item 4].

Development of Chromatographic Standards and Analytical Methods

Due to its well-defined structure and high commercial purity (often ≥97% or ≥98.0%) [REFS-1 from Evidence_Item 2], Boc-Lys-OMe can be used as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS. The specific optical rotation ([α]20/D +12.5±1.5°) provides a quick and quantitative check for chiral identity and purity [REFS-1 from Evidence_Item 2]. In a quality control or process development laboratory, a scientist would procure this compound to establish system suitability, validate chiral separation methods, or quantify related substances in more complex reaction mixtures. Its availability as a pure, characterized standard is essential for ensuring the quality and consistency of larger-scale peptide manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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